(R)-3-Amino-5-hexynoic acid hydrochloride

Catalog No.
S903749
CAS No.
332064-87-6
M.F
C6H10ClNO2
M. Wt
163.6 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-3-Amino-5-hexynoic acid hydrochloride

CAS Number

332064-87-6

Product Name

(R)-3-Amino-5-hexynoic acid hydrochloride

IUPAC Name

(3R)-3-aminohex-5-ynoic acid;hydrochloride

Molecular Formula

C6H10ClNO2

Molecular Weight

163.6 g/mol

InChI

InChI=1S/C6H9NO2.ClH/c1-2-3-5(7)4-6(8)9;/h1,5H,3-4,7H2,(H,8,9);1H/t5-;/m1./s1

InChI Key

FVKOZZHCHSRKJA-NUBCRITNSA-N

SMILES

C#CCC(CC(=O)O)N.Cl

Canonical SMILES

C#CCC(CC(=O)O)N.Cl

Isomeric SMILES

C#CC[C@H](CC(=O)O)N.Cl
(R)-3-Amino-5-hexynoic acid hydrochloride, also known as AHA (abbreviation for 3-amino-hex-5-ynoic acid), is a small molecule containing five carbon atoms, one amino group (-NH2) and one triple bond (≡C−C≡). It is a useful building block for the synthesis of peptides and peptidomimetics, which are widely used in various fields including pharmaceuticals, materials science, and biotechnology.
AHA is a white to off-white solid, soluble in water and polar organic solvents such as methanol and ethanol. Its melting point is reported to be at 255-259°C. The triple bond in AHA makes it relatively unstable under certain conditions such as high temperature, strong acid or base, or metal catalysts, which can lead to decomposition.
AHA can be synthesized through various methods, including the Sonogashira coupling reaction, the Michael addition reaction, and the nucleophilic substitution reaction. For example, one common method is the Sonogashira coupling reaction between 5-iodopent-1-yne and N-Boc-2-aminoethanol, followed by deprotection with hydrochloric acid to obtain AHA hydrochloride.
Several analytical methods have been developed to identify and quantify AHA, including high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR). HPLC is a widely used method for separating and detecting AHA in complex mixtures, while MS can provide accurate molecular weight and structural information. NMR can also provide structural information, as well as dynamic behavior and intermolecular interactions.
AHA has been shown to exhibit various biological activities, including antimicrobial, anticancer, and antiviral properties. One study reported that AHA inhibited biofilm formation of Streptococcus mutans, a bacteria responsible for dental caries, suggesting its potential as a dental health agent. AHA has also been reported to induce apoptosis, or programmed cell death, in several cancer cell lines, indicating its potential as an anticancer agent. Additionally, AHA has been shown to inhibit the replication of human cytomegalovirus, a virus that can cause severe complications in immunocompromised individuals.
Although AHA has been shown to exhibit various biological activities, its toxicity and safety in scientific experiments should also be considered. For example, one study reported that AHA had low toxicity in rats, with an LD50 (the dose at which 50% of the animals die) of 1400 mg/kg. However, the long-term effects of AHA exposure on humans or the environment are still unknown and require further investigation.
AHA has numerous applications in scientific experiments, including peptide synthesis, peptidomimetic design, and drug discovery. AHA can be used as a building block for the synthesis of various peptides and peptidomimetics, which have been widely used as drug candidates for various diseases such as cancer, diabetes, and Alzheimer's disease. AHA can also be used as a tool for studying protein-ligand interactions and enzyme mechanisms, as well as for the development of bioassays and biosensors.
The research on AHA is still ongoing, and new methods for its synthesis, characterization, and application are being developed. For example, one recent study reported a new method for the rapid synthesis of AHA using a continuous flow reactor, which offers several advantages including better yield, higher purity, and shorter reaction time compared to traditional batch reactions.
AHA has potential implications in various fields of research and industry, including pharmaceuticals, materials science, and biotechnology. AHA can be used as a building block for the design and synthesis of novel peptides and peptidomimetics with improved biological activity, as well as for the development of new drugs for various diseases. AHA can also be used as a functional group in the design of new materials with specific properties such as self-assembly, charge transport, and biocompatibility. Additionally, AHA can be used as a tool for studying protein-ligand interactions and enzyme mechanisms, which can provide valuable information for drug discovery and development.
While AHA has numerous potential applications in various fields of research and industry, there are also some limitations and challenges that need to be addressed. For example, the instability of AHA under certain conditions can limit its use in certain reactions and applications. Additionally, the toxicity and safety of AHA need to be further investigated to ensure its safe use in scientific experiments and applications.
for research on AHA include the development of new methods for its synthesis and characterization, the exploration of its biological activities and mechanisms of action, and the design and synthesis of new peptides and peptidomimetics with improved properties. Further investigation into the toxicity and safety of AHA is also needed to ensure its safe use in scientific experiments and applications.
In conclusion, AHA is a useful building block for the synthesis of peptides and peptidomimetics, which have numerous applications in various fields of research and industry. The research on AHA is still ongoing, and new methods and applications for this molecule are being developed. Further investigation into the biological activities, toxicity, and safety of AHA is needed to ensure its safe and effective use in scientific experiments and applications.

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-16

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